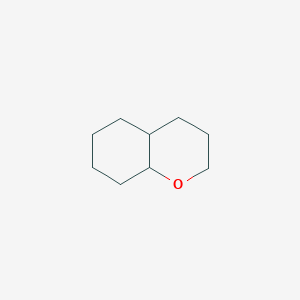

Octahydro-2H-1-benzopyran

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

3,4,4a,5,6,7,8,8a-octahydro-2H-chromene |

InChI |

InChI=1S/C9H16O/c1-2-6-9-8(4-1)5-3-7-10-9/h8-9H,1-7H2 |

InChI Key |

AXRTUWDQQWPLQU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)CCCO2 |

Synonyms |

oxadecalin |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octahydro 2h 1 Benzopyran and Its Derivatives

Stereoselective and Enantioselective Synthesis Strategies

Achieving control over the stereochemistry of the octahydro-2H-1-benzopyran ring system is critical, as different stereoisomers can exhibit distinct biological activities and sensory properties. Modern synthetic chemistry offers powerful tools to construct this framework with high levels of stereoselectivity and enantioselectivity.

Asymmetric Catalytic Approaches for Chiral this compound Formation

Asymmetric catalysis is a cornerstone for producing enantiomerically pure chiral molecules. mdpi.com For the benzopyran family, organocatalysis has emerged as a powerful strategy. mdpi.comresearchgate.net Chiral phosphoric acids, for example, can catalyze reactions involving o-quinone methide intermediates, which are versatile precursors for benzopyran synthesis. mdpi.com These catalysts operate by creating a chiral environment through hydrogen bonding, guiding the approach of the reactants to favor the formation of one enantiomer over the other. mdpi.com

While direct asymmetric catalysis on the fully saturated this compound is less documented, the principles are often applied to the synthesis of unsaturated precursors like chromenes or dihydropyrans, which are then hydrogenated. For instance, chiral diols and biphenols have been used to catalyze multicomponent reactions that yield chiral 2,4-diaryl chromans. acs.org These reactions proceed through an initial Friedel–Crafts alkylation to form an ortho-quinone methide, followed by an enantioselective addition and cyclization. acs.org Similarly, enantioselective Friedel-Crafts alkylation/cyclization cascade reactions promoted by chiral organocatalysts like diphenylprolinol ether provide access to chiral chromanes in high yields and enantioselectivities. acs.org

| Catalyst Type | Reaction | Substrates | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid | [4+2] Cycloaddition | o-Hydroxy benzhydryl alcohol, β-keto acid | Chiral 2,4-diaryl-1-benzopyran | In situ generation of chiral o-quinone methide intermediate. | mdpi.com |

| Diphenylprolinol Ether | Friedel–Crafts Alkylation/Cyclization | 1-Naphthols, α,β-unsaturated aldehydes | Chiral chromanes | Cascade reaction affording high yield and enantioselectivity. | acs.org |

| Magnetite Nanoparticles with Binaphthol Phosphate Ligand | Oxa-Michael Reaction | 2′-Hydroxychalcone | Chiral Flavanones (2-arylbenzopyranones) | Heterogeneous catalysis for easier catalyst separation. | mdpi.com |

Diastereoselective Control in Ring-Closing Reactions

Diastereoselectivity in the synthesis of this compound derivatives is crucial for controlling the relative configuration of substituents, particularly the cis/trans fusion of the two rings. Ring-closing reactions are a primary method where such control is exerted.

One notable example involves the synthesis of tetramethyl-substituted this compound stereoisomers from dihydro-ionol precursors. researchgate.net The cyclization of these precursors in superacidic media, such as chlorosulfonic acid (ClSO3H) in 2-nitropropane (B154153) at low temperatures, can afford a mixture of diastereomers. researchgate.net The reaction of a trans/cis mixture of dihydro-γ-ionol predominantly yields the trans-fused octahydrobenzopyran isomer, along with its C-2 epimer and smaller amounts of the cis-fused isomers. researchgate.net This demonstrates that the stereochemistry of the starting material and the reaction conditions can significantly influence the diastereomeric outcome.

In another approach, the acid-catalyzed deprotection of N-substituted piperidines bearing a phenol (B47542) ether moiety unexpectedly led to a cyclodehydration, forming new benzopyranopyridine derivatives. nih.gov The subsequent catalytic hydrogenation of an N-benzylated version of this product yielded a saturated derivative with a specific cis configuration at the ring junction. nih.gov This highlights how a sequence of reactions can establish a desired diastereomeric relationship. The resolution of the resulting racemic mixture with a chiral acid like D-(-)-mandelic acid allowed for the isolation of individual enantiomers, whose absolute configuration was confirmed by X-ray crystallography. nih.gov

Catalytic Hydrogenation and Reduction Pathways of Unsaturated Precursors

A common and efficient strategy for accessing the saturated this compound core is through the complete reduction of unsaturated benzopyran precursors, such as chromenes or coumarins. This saturation is typically achieved via catalytic hydrogenation.

Homogeneous and Heterogeneous Catalysis in Benzopyran Saturation

Catalytic hydrogenation is a versatile method for saturating aromatic rings and double bonds. acs.org For the synthesis of this compound derivatives, heterogeneous catalysts are widely employed due to their effectiveness and ease of separation.

A well-established industrial method for producing this compound-2-one (octahydrocoumarin) involves the catalytic hydrogenation of methyl 3-(2-oxocyclohexyl)propionate. This process utilizes a ruthenium-on-carbon (Ru/C) catalyst under hydrogen pressure (0.5–200 atm) and at temperatures ranging from 0 to 250°C. The reaction proceeds in a one-pot fashion, involving the initial reduction of the ketone to a hydroxyl group, followed by intramolecular cyclization to form the final lactone, yielding a mixture of cis and trans isomers.

Another example is the hydrogenation of hexahydrobenzopyran derivatives to yield fully saturated octahydrosystems. researchgate.net The hydrogenation of (±)-2,5,5,8a-tetramethyl-cis-4a,5,6,7,8,8a-hexahydro-4H-1-benzopyran using a platinum(IV) oxide (PtO2) suspension in methanol (B129727) resulted in a 1:1 mixture of the corresponding cis-fused octahydrobenzopyran diastereomers in high yield. researchgate.net Similarly, catalytic hydrogenation of unsaturated benzopyranopyridine derivatives using palladium on charcoal (Pd/C) can achieve saturation of the pyran ring. nih.gov

| Unsaturated Precursor | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Methyl 3-(2-oxocyclohexyl)propionate | 5% Ru/C | Methanol/water or none | 0–250°C, 0.5–200 atm H₂ | Mixture of cis/trans-Octahydro-2H-1-benzopyran-2-one | |

| (±)-2,5,5,8a-Tetramethyl-cis-hexahydro-4H-1-benzopyran | PtO₂ | Methanol | Room Temperature, atmospheric pressure | Mixture of cis-fused octahydrobenzopyran diastereomers | researchgate.net |

| N-benzylated benzopyranopyridine | 10% Pd/C | Methanol-HCl | Not specified | cis-fused Octahydrobenzopyranopyridine | nih.gov |

Selective Reduction of Carbonyl and Olefinic Moieties

Chemoselectivity is key when a molecule contains multiple reducible functional groups. egyankosh.ac.in Specific reducing agents can target one group while leaving others intact. For instance, in the synthesis of precursors for this compound derivatives, sodium borohydride (B1222165) (NaBH4) is used to selectively reduce a ketone to a secondary alcohol without affecting other parts of the molecule, such as ester groups or potential double bonds under controlled conditions. researchgate.netresearchgate.net

In contrast, stronger reducing agents like lithium aluminum hydride (LAH) are capable of reducing esters to alcohols. nih.gov The choice between agents like diisobutylaluminium hydride (DIBAL-H) and LAH can allow for the selective synthesis of either aldehydes or alcohols from a common lactone or ester precursor. nih.gov The catalytic hydrogenation process itself can be selective; for example, the hydrogenation of methyl 3-(2-oxocyclohexyl)propionate first reduces the keto group to a hydroxy group, which then enables the subsequent cyclization. This stepwise reduction and cyclization in a single pot demonstrates a pathway where the initial selective reduction is a crucial step.

Cyclization and Annulation Reactions for this compound Ring Assembly

The construction of the bicyclic this compound skeleton often relies on powerful ring-forming reactions, including intramolecular cyclizations and annulations. These strategies build the heterocyclic ring onto a pre-existing carbocyclic ring.

One of the most direct methods is the intramolecular cyclization of a suitable acyclic precursor. An industrial synthesis of octahydrocoumarin employs the hydrogenation of methyl 3-(2-oxocyclohexyl)propionate, which generates a 3-(2-hydroxycyclohexyl)propionic acid ester intermediate that spontaneously cyclizes to form the bicyclic lactone ring. Acid-catalyzed ring closure is another common strategy; for related benzopyran derivatives, an intermediate formed from a phenol and γ-butyrolactone can be cyclized using acid catalysts like trifluoromethanesulfonic acid.

Annulation reactions, which form a new ring onto an existing one, are also prevalent. Triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes provides a convergent route to chromane (B1220400) derivatives under mild conditions. acs.org Free-radical cyclizations offer another pathway. For example, vinyl radicals generated from vinyl iodides using samarium(II) iodide can undergo a 6-(π-exo)-exo-dig cyclization to produce hexahydro-2H-1-benzopyran derivatives fused to an exocyclic diene. thieme-connect.de Furthermore, strategies like the Prins cyclization are well-established for forming tetrahydropyran (B127337) rings and can be applied to complex settings, including the synthesis of spiro-fused systems. researchgate.net

| Strategy | Precursors | Reagents/Catalyst | Key Transformation | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization (Lactonization) | 3-(2-hydroxycyclohexyl)propionic acid ester | Acid or Base (in situ from hydrogenation) | Formation of the δ-valerolactone ring. | |

| Superacid-Mediated Cyclization | Dihydro-γ-ionol | ClSO₃H in 2-nitropropane | Carbocation-mediated cyclization to form the ether linkage. | researchgate.net |

| Brønsted Acid-Catalyzed Annulation | o-Hydroxy benzylic alcohols, Alkenes | Triflimide (HNTf₂) | Convergent assembly of the chromane ring system. | acs.org |

| Radical Cyclization | Vinyl iodides with a pendant alkyne | Samarium(II) iodide (SmI₂) | 6-(π-exo)-exo-dig cyclization of a vinyl radical. | thieme-connect.de |

| Prins Cyclization | Homoallylic alcohols, Aldehydes | Acid catalyst (e.g., TMSOTf) | Electrophilic addition followed by cyclization to form a tetrahydropyran ring. | researchgate.net |

Table of Mentioned Chemical Compounds

| Name | Synonym(s) |

| This compound | Oxadecalin |

| This compound-2-one | Octahydrocoumarin |

| Methyl 3-(2-oxocyclohexyl)propionate | - |

| 3-(2-hydroxycyclohexyl)propionic acid ester | - |

| Dihydro-γ-ionol | - |

| N-benzylated benzopyranopyridine | - |

| 2-nitropropane | - |

| Chlorosulfonic acid | - |

| Trifluoromethanesulfonic acid | Triflic acid |

| Ruthenium on carbon | Ru/C |

| Platinum(IV) oxide | Adams' catalyst, PtO₂ |

| Palladium on charcoal | Pd/C |

| Sodium borohydride | NaBH₄ |

| Lithium aluminum hydride | LAH |

| Diisobutylaluminium hydride | DIBAL-H |

| Samarium(II) iodide | SmI₂ |

| Triflimide | Bis(trifluoromethane)sulfonimide, HNTf₂ |

| D-(-)-mandelic acid | - |

| o-hydroxy benzylic alcohol | - |

| 1-Naphthol | - |

| 2′-Hydroxychalcone | - |

| Diphenylprolinol ether | - |

| Binaphthol phosphate | - |

Acid-Mediated and Base-Catalyzed Cyclizations

The formation of the this compound ring system is frequently achieved through intramolecular cyclization reactions, which can be promoted by either acids or bases. One established industrial method involves the catalytic hydrogenation of 3-(2-oxocyclohexyl)propionic acid esters. This process first reduces the keto group to a secondary alcohol, creating a hydroxy ester intermediate. This intermediate then undergoes an acid- or base-catalyzed intramolecular esterification (lactonization) to yield the final bicyclic lactone, a derivative known as octahydrocoumarin. The choice of catalyst and reaction conditions, such as temperature and pressure, is crucial for optimizing yield and stereoselectivity.

Acid-catalyzed cyclizations are particularly versatile. A range of sulfonic acids, including methanesulfonic acid (MeSO3H), p-toluenesulfonic acid (p-TsOH), and chlorosulfonic acid (ClSO3H), have proven effective in promoting the electrophilic cyclization of olefinic precursors. researchgate.net Chlorosulfonic acid, for instance, has been used for the stereospecific cyclization of dihydro-ionone derivatives at low temperatures (−78 °C) in 2-nitropropane, yielding specific cis- or trans-fused hexahydrobenzopyran products. researchgate.net This highlights the ability of strong acids to control the stereochemical outcome of the cyclization. researchgate.netresearchgate.net Another acid-catalyzed approach involves the reaction of phenols with α,β-unsaturated carboxylic acids in the presence of a strong acid catalyst to construct the benzopyranone skeleton. scialert.net

Base-catalyzed methods are also employed. For instance, in the synthesis of related 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids, an alkali base is used in the initial reaction between a substituted phenol and γ-butyrolactone before a final acid-catalyzed ring closure.

| Method | Starting Materials | Catalyst/Reagent | Conditions | Product Type | Reference |

| Hydrogenation & Cyclization | Methyl 3-(2-oxocyclohexyl)propionate | 1. Ru/C, H₂ 2. Acid or Base | 0–250°C, 0.5–200 atm | Octahydrocoumarin | |

| Electrophilic Cyclization | Dihydro-β-ionone | Chlorosulfonic acid | -78°C, 2-nitropropane | trans-fused Hexahydrobenzopyran | researchgate.net |

| Electrophilic Cyclization | Dihydro-α-ionone | Chlorosulfonic acid | -78°C, 2-nitropropane | cis-fused Hexahydrobenzopyran | researchgate.net |

| Condensation & Cyclization | Resorcinol, β,β-Dimethyl acrylic acid | Strong acid | Not specified | Benzopyran-4-one derivative | scialert.net |

| Phenol Condensation | Substituted phenol, γ-Butyrolactone | 1. Alkali base 2. Acid (e.g., TfOH) | 75–150°C | Dihydro-2H-1-benzopyran-2-carboxylic acid |

Tandem and Cascade Reaction Sequences

Catalyst control is a key theme in these advanced methodologies. For example, gold(I) and platinum(II) catalysts can direct intermolecular cascade [4+2] annulations between diyne-carbonyls and alkenes. acs.org These reactions proceed through benzopyrylium intermediates to assemble complex polycyclic systems that contain the benzopyran motif. acs.org The specific catalyst—whether Au(I) or Pt(II)—determines the reaction pathway and the final structure of the product. acs.org

The Prins cyclization is another powerful tool that can be incorporated into tandem sequences. A four-component Prins cyclization has been developed for the diastereoselective synthesis of octahydro-2H-chromene derivatives, demonstrating the potential for rapid complexity generation from simple starting materials. acs.org

Furthermore, the principles of tandem reactions have been extended to biocatalysis. In one novel approach, an alkaline protease from Bacillus licheniformis catalyzes a domino Knoevenagel/intramolecular transesterification reaction to produce 2H-1-benzopyran-2-one derivatives. rsc.org By adjusting reaction parameters such as solvent and water content, the enzymatic chemoselectivity can be finely controlled. rsc.org The integration of biocatalysts and chemical catalysts in one-pot tandem processes represents a growing field, combining the high selectivity of enzymes with the broad reactivity of transition metal catalysts. mdpi.com

Derivatization and Functionalization of the this compound Core

The functionalization of the core this compound structure is essential for tuning its physical, chemical, and biological properties. Derivatization allows for the exploration of structure-activity relationships, leading to the development of compounds for diverse applications, from fragrances to potential therapeutic agents. researchgate.net Strategies range from the direct modification of C-H bonds to the introduction of a wide array of functional groups at various positions on the bicyclic scaffold. scialert.netgoogle.com

C-H Functionalization and Cross-Coupling Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules, avoiding the need for pre-functionalized starting materials. rsc.org For a saturated scaffold like this compound, the activation of typically inert C(sp³)-H bonds is of particular interest. Methodologies involving the generation of carbon-centered radicals, which can then be intercepted in nickel-catalyzed C(sp³)-C(sp²) cross-coupling reactions, provide a pathway to connect the saturated core to aromatic or vinylic partners. researchgate.net

While still an advancing field for saturated systems, gold catalysis has shown promise in oxidant-free C-H functionalization reactions. Novel tricoordinate Au(I) catalysts have been developed for cross-coupling with iodoarenes, a process that relies on the catalyst's ability to perform oxidative addition at the Au(I) center. nih.gov Such modern catalytic systems hold potential for the direct arylation of the this compound ring. Cross-coupling reactions like the Suzuki-Miyaura coupling, often facilitated by organic bases such as DBU, are standard methods for forming carbon-carbon bonds and could be applied to halogenated this compound derivatives. tandfonline.com

Introduction of Diverse Functional Groups and Substituents

A variety of classical and modern synthetic methods are available for introducing specific functional groups onto the benzopyran framework. Electrophilic substitution reactions on the carbocyclic ring are common. For example, treatment with electrophilic agents like chlorine or bromine can yield 6-halo derivatives. google.com Similarly, Friedel-Crafts acylation introduces ketone functionalities, and reaction with chlorosulfonic acid provides a sulfonyl chloride group that can be further converted into sulfonamides or sulfones. google.com

Multi-step sequences can be used to build functionality. For instance, a synthetic route involving Friedel-Crafts acylation, aldol (B89426) condensation, methoxylation, and reduction has been used to introduce hydroxyl, methoxy, and nitro groups onto the benzopyran core. scialert.net The synthesis of specific isomers, such as the four stereoisomers of 2,5,5,8a-tetramethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1-benzopyran, demonstrates precise control over the introduction of alkyl substituents. researchgate.net These modifications are crucial, as the resulting derivatives are explored for a range of biological activities, including antioxidant and antimicrobial properties, and as potential selective estrogen receptor modulators (SERMs).

| Functional Group/Substitution | Synthetic Method | Reagents | Position | Reference |

| Halogen (Cl, Br) | Electrophilic Halogenation | Cl₂, Br₂ | 6-position | google.com |

| Acyl | Friedel-Crafts Acylation | Acyl chloride/Lewis acid | 6-position | google.com |

| Sulfonyl Chloride | Electrophilic Sulfonylation | Chlorosulfonic acid | 6-position | google.com |

| Methoxy | Williamson Ether Synthesis | Methyl iodide, K₂CO₃ | 7-position | scialert.net |

| Alkyl (Methyl) | Cyclization of substituted precursor | Dihydro-ionones, ClSO₃H | 2,5,5,8a-positions | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net Key strategies include the use of recyclable catalysts, biocatalysis, and the replacement of conventional volatile organic solvents with more environmentally benign alternatives like water or solvent-free systems. rsc.orgijcce.ac.ir These approaches not only offer ecological benefits but can also lead to economic advantages through simplified processing and reduced costs. researchgate.net

Solvent-Free and Aqueous Media Syntheses

A significant focus of green synthetic chemistry is the elimination or replacement of traditional organic solvents. Solvent-free, or solid-state, reactions offer major advantages by reducing solvent waste and often simplifying product workup. The synthesis of tetrahydrobenzo[b]pyrans, for example, has been achieved through a one-pot, three-component condensation under solvent-free conditions, catalyzed by a recyclable silica-supported dual acidic ionic liquid. researchgate.net Microwave irradiation is another technique frequently paired with solvent-free conditions to accelerate reaction times and improve yields, as demonstrated in the synthesis of related 1,8-dioxo-octahydroxanthene derivatives. cbijournal.com

Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net Several methods have been developed to perform syntheses of benzopyran-related structures in aqueous media. The synthesis of tetrahydrobenzo[b]pyrans has been successfully carried out in water using L-Ascorbic acid as a biodegradable organocatalyst, with solar energy as a renewable energy source. tandfonline.com Other catalysts, such as alum (KAl(SO₄)₂·12H₂O), have also proven effective for the synthesis of pyran derivatives in water, offering high yields and short reaction times. researchgate.net The use of ionic liquids in aqueous media is another approach that combines the unique catalytic properties of ionic liquids with a green reaction medium. scirp.orgscirp.org

| Approach | Catalyst | Energy Source | Key Advantages | Reference |

| Solvent-Free Synthesis | Silica supported dual acidic ionic liquid | Conventional heating | Recyclable catalyst, simple workup | researchgate.net |

| Solvent-Free Synthesis | Etidronic acid | Microwave irradiation | Rapid, high yield, no chromatography | cbijournal.com |

| Aqueous Media Synthesis | L-Ascorbic acid (Organocatalyst) | Solar energy | Biodegradable catalyst, renewable energy | tandfonline.com |

| Aqueous Media Synthesis | Alum (KAl(SO₄)₂·12H₂O) | Conventional heating | Inexpensive, non-toxic catalyst | researchgate.net |

| Aqueous Media Synthesis | TEBA | Not specified | Clean synthesis | scirp.org |

Recyclable Catalysts and Sustainable Reaction Design

The development of synthetic methodologies for this compound and its derivatives has increasingly focused on the principles of green chemistry, emphasizing the use of recyclable catalysts and sustainable reaction conditions. rsisinternational.orgrsc.org These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous solvents, and improving energy efficiency. rsisinternational.org Key strategies include the deployment of heterogeneous catalysts, recoverable organocatalysts, and the use of environmentally benign reaction media like water or solvent-free systems. rsc.orgresearchgate.net

One of the established industrial methods for preparing this compound-2-one involves the catalytic hydrogenation of 3-(2-oxocyclohexyl)propionic acid esters. This process can be rendered more sustainable through the use of heterogeneous catalysts like ruthenium on active carbon (Ru/C), which can be recovered and reused. google.com The reaction proceeds through the reduction of the keto group, followed by intramolecular cyclization. This method is noted for its potential for catalyst reusability, a key aspect of sustainable process design. google.com

For the synthesis of related unsaturated derivatives, such as tetrahydrobenzo[b]pyrans, a wide array of recyclable catalytic systems have been developed. These multicomponent reactions, which combine aldehydes, active methylene (B1212753) compounds, and a third component like dimedone, are cornerstones of green synthesis due to their atom economy and operational simplicity. rsisinternational.orgnih.gov

Heterogeneous catalysts are particularly favored for their ease of separation from the reaction mixture, enabling straightforward recovery and reuse. Tin pyrophosphate (SnP₂O₇), for example, has been employed as a highly efficient, reusable heterogeneous catalyst for the one-pot synthesis of tetrahydrobenzo[b]pyran derivatives. ijcce.ac.irijcce.ac.ir This catalyst facilitates reactions in short timeframes (8-15 minutes) with high yields (85-97%) and can be recycled up to five times without a significant drop in its catalytic activity. ijcce.ac.irijcce.ac.ir Similarly, nano-catalysts like nano-SiO₂/DBN and Bi-Mg-O composites have been shown to be effective and recyclable, often for at least three to five cycles. nih.govtandfonline.com The use of catalysts derived from renewable or waste sources, such as Coconut Seed Coat Ash (CSCA), further enhances the sustainability of these syntheses. ajgreenchem.com

The use of water as a solvent is another significant green chemistry approach, eliminating the need for volatile and often toxic organic solvents. rsisinternational.org Various catalytic systems, including ammonium (B1175870) acetate (B1210297) and phase-transfer catalysts like tricaprylyl methyl ammonium chloride (Aliquat-336), have been successfully used in aqueous media for the synthesis of benzopyran derivatives. rsisinternational.orgasianpubs.org

Organocatalysis offers a metal-free alternative, with many organocatalysts being recoverable and reusable. Taurine, a naturally occurring bio-organic compound, has been utilized as a recyclable catalyst for the synthesis of fused benzopyrans under ultrasonication, a method that also provides an energy-efficient alternative to conventional heating. rsc.org The catalyst was effectively reused for up to six consecutive runs. rsc.org Other recoverable organocatalysts include o-benzenedisulfonimide (B1365397) and polymer-supported thioureas and squaramides, which have demonstrated high efficiency and selectivity over multiple reaction cycles. researchgate.netmdpi.com Ionic liquids, particularly when grafted onto solid supports like silica, also serve as effective and recyclable catalysts for these transformations under solvent-free conditions. scirp.org

The following tables summarize the performance of various recyclable catalysts in the synthesis of benzopyran derivatives, highlighting the sustainable aspects of each methodology.

Table 1: Recyclable Heterogeneous Catalysts for Benzopyran Derivative Synthesis

| Catalyst | Substrates | Reaction Conditions | Yield (%) | Catalyst Recyclability | Reference(s) |

|---|---|---|---|---|---|

| Tin Pyrophosphate (SnP₂O₇) | Aromatic Aldehydes, Malononitrile, Dimedone | Ethanol, Reflux | 85-97 | Reused 5 times with minimal activity loss | ijcce.ac.irijcce.ac.ir |

| Nano-SiO₂/DBN | Aromatic/Aliphatic Aldehydes, Malononitrile, Dimedone | H₂O/EtOH (1:1), 60 °C | High | Recovered and reused for subsequent runs | nih.gov |

| Ruthenium on Carbon (Ru/C) | Methyl 3-(2-oxocyclohexyl)propionate | H₂/Solvent or Neat, 0-250 °C | 69 | Noted as reusable | google.com |

| Coconut Seed Coat Ash (CSCA) | Aromatic Aldehydes, Dimedone, Malononitrile | Water | High | Inherently sustainable (waste-derived) | ajgreenchem.com |

| Bi-Mg-O Composite Nano-catalyst | Aryl Aldehydes, Dimedone, Malononitrile | Ethanol, Room Temp. | High | Recycled 3 times without notable activity loss | tandfonline.com |

Table 2: Recyclable Organocatalysts in Benzopyran Synthesis | Catalyst | Substrates | Reaction Conditions | Yield (%) | Catalyst Recyclability | Reference(s) | | :--- | :--- | :--- | :--- | :--- | rsc.org | | Taurine | Salicylaldehydes, Dimedone | Ultrasonication | High | Reused 6 times without significant activity loss | rsc.org | | o-Benzenedisulfonimide | Homoallylic Alcohols, Aldehydes, Nitriles | Mild Conditions | Good | Easily recovered and reused | researchgate.net | | Polymer-supported Squaramide | Aliphatic Aldehydes, (E)-2-(2-nitrovinyl)phenols | N/A | 65-86 | Recovered and recycled 5 times | mdpi.com | | Aliquat-336 | Aromatic Aldehydes, Alkyl Cyanoacetates, Naphthol | Water, Reflux | Good-Excellent | N/A | asianpubs.org | | Amberlyst 15 DRY | β-diketone, Aldehyde, Urea/Thiourea | Anhydrous Ethanol, Reflux | Excellent | Filtered and washed for reuse | nih.gov |

Mechanistic Investigations and Reactivity Profiles of Octahydro 2h 1 Benzopyran

Elucidation of Ring-Opening and Ring-Cleavage Mechanisms

The stability of the pyran ring in the octahydro-2H-1-benzopyran system can be overcome under specific conditions, leading to ring-opening and cleavage reactions that are synthetically useful.

Acid-catalyzed reactions can facilitate the opening of the pyran ring. For instance, the cyclization of dihydro-β-ionone and dihydro-α-ionone with chlorosulfonic acid at low temperatures leads to the stereospecific formation of trans-fused and cis-fused hexahydrobenzopyran derivatives, respectively. researchgate.netresearchgate.net This process involves an initial protonation of the ether oxygen, followed by a ring-opening to generate a carbocation intermediate that can then be trapped or undergo further rearrangement. Similarly, a predictable route to tetrahydropyrans involves the stereo- and regioselective opening of hydroxy epoxides by acid catalysis. researchgate.net The mechanism is believed to involve hydroxyl and olefin activation by an electron-deficient center, followed by intramolecular proton transfer and nucleophilic attack by the alkoxide to close the ring. researchgate.net

The pyrone ring of chromone (B188151) derivatives is also susceptible to nucleophilic attack. For example, the reaction of chromone-3-carboxylic acid with sodium hydroxide (B78521) solution can lead to the formation of ω-formyl-2-hydroxyacetophenone, indicating a ring-opening process. researchgate.net The high reactivity of the γ-pyrone ring is attributed to the presence of an electron-withdrawing group at the 3-position, which enhances the electrophilicity of the C-2 position. researchgate.net Nucleophilic attack at this position by primary or secondary amines leads to the opening of the pyrone ring, often followed by decarboxylation. researchgate.net In some cases, palladium-catalyzed intramolecular aryloxycarbonylation can be involved in ring-opening/ring-closing sequences for the synthesis of chroman-2,4-diones. acs.org

Table 1: Examples of Ring-Opening Reactions

| Starting Material | Reagent(s) | Product(s) | Reference(s) |

| Dihydro-β-ionone | Chlorosulfonic acid | trans-fused hexahydrobenzopyran derivatives | researchgate.netresearchgate.net |

| Dihydro-α-ionone | Chlorosulfonic acid | cis-fused hexahydrobenzopyran derivatives | researchgate.netresearchgate.net |

| Hydroxy epoxides | Acid catalyst | Tetrahydropyrans | researchgate.net |

| Chromone-3-carboxylic acid | Sodium hydroxide | ω-Formyl-2-hydroxyacetophenone | researchgate.net |

| Chromone-3-carboxylic acid | Primary/secondary amines | Enaminones | researchgate.net |

The fragmentation of this compound derivatives under electron impact in mass spectrometry provides insights into their structural features. researchgate.net The initial fragmentation often involves the loss of small, stable molecules or radicals. Rearrangement reactions are also a key feature of the chemistry of this scaffold. For example, the Claisen rearrangement of an allylic vinyl ether, which can be derived from an this compound precursor, yields a 4-alkenal upon treatment with acid and heat. google.com Furthermore, rearrangements of stereoisomeric farnesols and nerolidols in superacids can lead to the formation of various cyclic ethers, including derivatives of the this compound skeleton. lookchem.com These reactions often proceed through carbocation intermediates, which can undergo complex skeletal rearrangements. researchgate.net

Reaction Pathways Involving the this compound Skeleton

The this compound skeleton is a versatile platform for a range of chemical transformations, allowing for the introduction of various functional groups.

Electrophilic substitution reactions on the this compound ring system are possible, though less common than on their aromatic counterparts. google.com More frequently, transformations are carried out on derivatives. For instance, acyl substitution reactions can be performed on derivatives containing a hydroxyl group, such as 3-cyclohexane-1-methanol, under acidic conditions. google.com

Nucleophilic transformations are more prevalent, particularly on derivatives containing carbonyl groups. For example, the reduction of an aldehyde derivative of this compound can be achieved to form the corresponding alcohol. google.com Alternatively, nucleophilic addition of an organometallic compound, such as a methyl anion, to the aldehyde can lead to the formation of a secondary alcohol. google.com

The oxidation and reduction of this compound derivatives are important reactions for their functionalization. The hydrogenation of unsaturated precursors is a common method for the synthesis of the saturated this compound skeleton. epdf.pub For example, the catalytic hydrogenation of 3-(2-oxocyclohexyl)propionic acid esters, followed by cyclization, is an established industrial method for producing this compound-2-one. This process involves the reduction of a keto group to a hydroxyl group, which then undergoes intramolecular esterification.

The reduction of chromane (B1220400) derivatives can also be achieved with high stereoselectivity. For instance, the heterogeneous hydrogenation of a nopal derivative using platinum oxide as a catalyst proceeds with high stereoselectivity. researchgate.net Similarly, the reduction of 3-acyl-substituted 2-(trifluoromethyl)-2H-chromen-5-one and chromane scaffolds can be achieved regioselectively using sodium borohydride (B1222165) in ethanol. researchgate.net

Oxidation reactions are also employed in the synthesis and modification of this compound derivatives. For instance, the oxidation of a primary alcohol to an aldehyde can be accomplished using pyridinium (B92312) dichromate (PDC). researchgate.net

Table 2: Examples of Oxidation and Reduction Reactions

| Starting Material | Reagent(s) | Product(s) | Reaction Type | Reference(s) |

| 3-(2-Oxocyclohexyl)propionic acid ester | H₂, Ruthenium on carbon | This compound-2-one | Hydrogenation/Cyclization | |

| Nopal derivative | H₂, Platinum oxide | Dihydronopal | Hydrogenation | researchgate.net |

| 3-Acyl-2-(trifluoromethyl)-2H-chromen-5-one | NaBH₄, Ethanol | 3-(1-Hydroxyethyl)-3,4-dihydro-2H-chromane derivative | Reduction | researchgate.net |

| Primary alcohol derivative | Pyridinium dichromate (PDC) | Aldehyde derivative | Oxidation | researchgate.net |

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics and thermodynamics of reactions involving the this compound skeleton are influenced by factors such as the stereochemistry of the ring fusion and the nature of the substituents. The cis and trans isomers of this compound exhibit different stabilities, which can influence the product distribution in reactions. The trans-isomer is often thermodynamically more stable due to reduced steric strain.

Kinetic studies of hydrogenation reactions have been performed assuming a Langmuir-Hinshelwood mechanism. epdf.pub The rate of reaction can be influenced by the structure of the substrate, the catalyst, the solvent, and the presence of any additives. epdf.pub For acid-catalyzed cyclizations, kinetic and mechanistic evidence can suggest a highly organized transition state. For example, the activation parameters for the acid-catalyzed cyclization of geranyl acetate (B1210297), with an enthalpy of activation (ΔH‡) of 18.2 kcal/mol and an entropy of activation (ΔS‡) of -17.0 eu, point towards a concerted mechanism. researchgate.net

Conformational analysis reveals that the cyclohexane (B81311) moiety in trans-fused derivatives typically adopts a chair conformation, while the adjacent pyran ring may exhibit a half-chair distortion. The conformational preferences of the molecule can play a significant role in determining the stereochemical outcome of reactions.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of octahydro-2H-1-benzopyran. It provides precise information about the chemical environment of each proton and carbon atom within the molecule, allowing for the unambiguous assignment of its structure.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to piece together the molecular puzzle of this compound and its derivatives.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.educreative-biostructure.com In the COSY spectrum of a substituted this compound, cross-peaks would reveal the connectivity between protons on adjacent carbons, helping to trace the carbon skeleton. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduyoutube.com This is crucial for assigning the ¹³C NMR spectrum. For instance, in an this compound-2-one derivative, HSQC would link the proton at position 3 (δ ~4.35 ppm) to the carbon at position 3 (δ ~70.1 ppm).

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to identify protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu This provides critical information about the stereochemistry and conformation of the molecule. For example, NOESY data can be compared with computational predictions to analyze the stereochemistry of this compound derivatives.

A study on 2,5,5,8a-tetramethyl-3,4,4a,5,6,7,8,8a-octahydro-2H-1-benzopyran stereoisomers utilized these techniques for complete spectroscopic characterization. researchgate.net The assignments for one of the isomers are detailed in the table below. researchgate.net

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Substituted this compound Derivative

| Position | δH (ppm) | δC (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2 | - | 147.90 | - |

| 3 | - | 94.90 | - |

| 4 | 1.75–1.82 (ax), 1.86–1.97 (eq) | 19.20 | - |

| 4a | 1.40–1.50 | 48.30 | - |

| 5 | - | 33.20 | - |

| 6 | 1.23–1.31 (ax), 1.37–1.47 (eq) | 41.60* | - |

| 7 | 1.44–1.54 (ax), 1.55–1.62 (eq) | 19.80 | - |

| 8 | 1.43–1.50 (ax), 1.79–1.85 (eq) | 39.90* | - |

| 8a | - | 76.40 | - |

| Me-2 | 1.68 | 20.40 | - |

| Me-5 | 0.82, 0.91 | 20.70, 32.20 | - |

| Me-8a | 1.17 | 19.00 | - |

*Assignments may be interchangeable. researchgate.net

Dynamic NMR for Conformational Studies

Dynamic NMR (DNMR) is a powerful technique for studying the conformational dynamics of molecules in solution. numberanalytics.comnih.gov For this compound, which has a flexible bicyclic system, DNMR can provide insights into processes like ring inversion and the equilibrium between different conformations.

A notable study utilized low-temperature ¹³C and high-field ¹H NMR spectroscopy to investigate the conformational equilibrium of the cis and trans isomers of the octahydro-1-benzopyran system. rsc.org At –70 °C, the conformational equilibrium of the cis isomer was found to be approximately 99.5:0.5, favoring the conformation where the oxygen atom is axially oriented towards the cyclohexane (B81311) ring. rsc.org This demonstrates the utility of DNMR in quantifying the energetic preferences of different conformations.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of its molecular formula and the study of its fragmentation patterns. sielc.com

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to the third or fourth decimal place. innovareacademics.in This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₉H₁₄O₂), the theoretical exact mass is 154.0994 Da. HRMS can confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. nih.gov This high resolving power is achieved using analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR). innovareacademics.in

Table 2: HRMS Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₄O₂ | nih.gov |

| Molecular Weight | 154.21 g/mol | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to probe the fragmentation of a selected ion. wikipedia.org In a typical MS/MS experiment, a precursor ion of a specific m/z is selected, fragmented (e.g., through collision-induced dissociation), and the resulting product ions are analyzed. wikipedia.org The fragmentation pattern provides valuable structural information and can offer insights into the molecule's stability and bonding. For this compound, MS/MS could reveal characteristic losses, such as the loss of a CHO group, which has been observed in related structures. researchgate.net Predicted MS/MS spectra for this compound-2-one are available in databases and show different fragmentation patterns depending on the collision energy. hmdb.ca

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.comvscht.czuc.edu These techniques are particularly useful for identifying functional groups and analyzing the bonding within a molecule.

For a molecule like this compound or its derivatives, IR and Raman spectroscopy can provide complementary information. For instance, in a derivative containing a carbonyl group (C=O), a strong absorption band would be expected in the IR spectrum around 1700-1780 cm⁻¹. uc.edu In contrast, C=C stretching vibrations, if present in an unsaturated analog, would be strong in the Raman spectrum. uc.edu

In a study of a substituted hexahydro-4H-1-benzopyran, the IR spectrum showed characteristic bands for C=C-H at 1682 cm⁻¹ and C-O-C stretching at 1213 cm⁻¹ and 1150 cm⁻¹. researchgate.net The spectra of different polymorphs of a compound can also be distinguished using vibrational spectroscopy, as the crystal packing affects the vibrational modes. americanpharmaceuticalreview.com

Table 3: Key Vibrational Frequencies for Related Benzopyran Structures

| Functional Group/Vibration | Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| C=C-H | 1682 | IR | researchgate.net |

| C-O-C | 1213, 1150 | IR | researchgate.net |

| C=O | ~1720 | IR | americanpharmaceuticalreview.com |

X-Ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of a molecule. This technique provides precise information on bond lengths, bond angles, and the relative configuration of stereocenters, offering a definitive picture of the molecule's conformation in the solid state.

The application of single-crystal X-ray diffraction to derivatives of the this compound core has been instrumental in confirming their stereochemistry. For instance, X-ray analysis of related octahydrocoumarin derivatives has revealed detailed conformational information, such as the adoption of chair-half-chair conformations in the fused ring system. This level of detail is crucial for understanding the molecule's spatial arrangement and how it might interact with biological targets.

The process of X-ray crystallography involves several key steps:

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound of interest. This requires a pure sample and experimentation with various solvents and crystallization conditions.

Data Collection: The crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern.

Structure Solution and Refinement: The diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice. This involves solving the "phase problem" and refining a model of the electron density to generate the final molecular structure. mdpi.commdpi.com

The resulting crystallographic data provides an unequivocal assignment of the relative stereochemistry of all chiral centers within the molecule. This information is often presented in a standardized format, such as the Crystallographic Information File (CIF), which can be deposited in databases like the Cambridge Crystallographic Data Centre (CCDC) for public access.

Table 1: Representative Crystallographic Data for Related Heterocyclic Compounds

| Compound | Crystal System | Space Group | Key Findings | Reference |

| Spiropyrrolidine derivative | Orthorhombic | P2₁2₁2₁ | Confirmed the relative configuration of the spirocyclic system. | mdpi.com |

| CuFeInTe₃ | Tetragonal | P-42c | Determined the crystal structure of this inorganic compound. | scielo.org.mx |

| Triazoloquinazoline derivative | Monoclinic | P2₁/n | Confirmed the molecular structure and analyzed intermolecular interactions. | mdpi.com |

Chiroptical Spectroscopy (ECD, ORD) for Absolute Configuration Determination

While X-ray crystallography provides the relative arrangement of atoms, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful tools for determining the absolute configuration of chiral molecules in solution. rsc.org These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD):

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's three-dimensional structure, including the absolute configuration of its stereocenters.

For chromane (B1220400) derivatives, a class of compounds closely related to this compound, ECD has been extensively used. nih.gov A "chromane helicity rule" has been proposed to correlate the sign of the Cotton effect in a specific region of the ECD spectrum with the helicity of the dihydropyran ring. mdpi.comresearchgate.net However, studies have shown that this rule should be applied with caution, as the ECD spectrum can be influenced by the substituents and the conformational flexibility of the molecule. researchgate.netresearchgate.net Therefore, it is often necessary to compare experimental ECD spectra with those predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), to make a reliable assignment of the absolute configuration. mdpi.com

Optical Rotatory Dispersion (ORD):

ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays a plain curve far from an absorption band and shows a Cotton effect (a peak and a trough) in the region of an absorption band. Historically, ORD was one of the first chiroptical methods used to determine the absolute configuration of flavonoids and other natural products. chem-soc.si

Similar to ECD, the interpretation of ORD spectra is enhanced by comparison with theoretical calculations. The combination of ECD and ORD provides complementary information, strengthening the confidence in the assigned absolute configuration. For example, in the study of hexahydrocurcumin (B1235508) and octahydrocurcumin, the absolute configurations were determined by a combined approach using experimental measurements and theoretical predictions of ECD and ORD spectra. nih.gov

The application of these chiroptical methods to this compound and its derivatives would involve:

Experimental Measurement: Recording the ECD and ORD spectra of the enantiomerically pure or enriched sample in a suitable solvent.

Conformational Analysis: Identifying the most stable conformers of the molecule using computational methods.

Quantum Chemical Calculations: Calculating the theoretical ECD and ORD spectra for each enantiomer based on their populated conformers.

Comparison and Assignment: Comparing the experimental spectra with the calculated spectra to determine the absolute configuration that provides the best match. nih.gov

Table 2: Chiroptical Data for Related Chromane Derivatives

| Compound Type | Spectroscopic Method | Key Observation | Significance | Reference |

| Chiral 2-Substituted Chromanes | ECD, ORD | The sign of the Cotton effect and specific optical rotation can be correlated with the C2 stereochemistry. | Provides an empirical method for assigning absolute configuration. | nih.gov |

| Trolox Derivatives | ECD | The chromane helicity rule should be used with caution due to conformational flexibility. | Emphasizes the need for theoretical calculations to support experimental data. | researchgate.net |

| Tetraprenyltoluquinol Chromane | ECD, ORD | The absolute configuration was assigned by comparing experimental and TD-DFT calculated spectra. | Demonstrates the power of combining experimental and computational approaches. | mdpi.com |

Computational and Theoretical Chemistry of Octahydro 2h 1 Benzopyran

Conformational Analysis and Potential Energy Surface Mapping

The bicyclic framework of octahydro-2H-1-benzopyran, consisting of a fused cyclohexane (B81311) and pyran ring, can adopt various conformations. Understanding the stability and interconversion of these conformers is crucial for predicting its physical properties and reactivity. Computational methods are essential tools for mapping the potential energy surface and identifying the most stable geometries.

Conformational analysis of benzopyran systems is frequently initiated using molecular mechanics (MM) force fields. cdnsciencepub.com These methods offer a computationally efficient way to explore the vast conformational space and identify low-energy structures. For more accurate energy evaluations and geometric optimizations, quantum chemical calculations, particularly at the ab initio and Density Functional Theory (DFT) levels, are employed. chemrxiv.org

For the octahydro-1-benzopyran system, both cis and trans-fused isomers exist, each with a unique set of possible conformations. rsc.org In the case of related bicyclic systems, computational protocols often involve methods like Monte Carlo (MC) or Molecular Dynamics (MD) simulations to sample different conformational states, followed by geometry optimization using quantum mechanics to refine the structures and energies. chemrxiv.org The choice of solvent can also be incorporated using implicit or explicit solvent models to simulate more realistic environmental conditions. chemrxiv.org

A detailed study on the cis-isomer of the octahydro-1-benzopyran system revealed a strong preference for one conformation over the other. Low-temperature ¹³C NMR spectroscopy, a technique used to validate computational findings, showed that the conformational equilibrium is heavily biased. rsc.org At -70 °C, the equilibrium favors the conformation where the oxygen atom is axially oriented with respect to the cyclohexane ring. rsc.org The calculated Gibbs free energy difference (ΔG°) for this equilibrium underscores the stability of the dominant conformer. rsc.org Similar computational approaches have been used for related isoflavan-4-ols to determine the diequatorial-to-diaxial conformer ratios. researchgate.net

| Parameter | Value | Conditions | Reference |

| Isomer | cis-Octahydro-1-benzopyran | rsc.org | |

| Conformational Ratio | ~99.5 : 0.5 | -70 °C in CDCl₃–CFCl₃ (50:50) | rsc.org |

| Favored Conformer | Oxygen axially disposed to cyclohexane ring | rsc.org | |

| Gibbs Free Energy (ΔG⁰) | -8.9 kJ mol⁻¹ | rsc.org |

Electronic Structure and Bonding Characterization

The electronic properties of a molecule, such as the distribution of electron density and the energies of its molecular orbitals, are fundamental to understanding its bonding, stability, and chemical reactivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. bhu.ac.in Calculations using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)) can provide accurate descriptions of molecular and electronic properties. bhu.ac.inresearchgate.net

For related benzopyran derivatives, DFT calculations have been used to determine key electronic parameters. These include the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions of the molecule, and Mulliken atomic charges, which describe the charge distribution. bhu.ac.in For instance, in this compound-2-one, DFT calculations revealed a high electron density around the lactone oxygen. Such calculations can also predict properties like the dipole moment, which for a related chalcone (B49325) derivative was found to be 4.8670 Debye. bhu.ac.in

| Property | Method | Application | Reference |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies reactive sites for electrophilic and nucleophilic attack. | bhu.ac.in |

| Mulliken Atomic Charges | DFT/6-311G(d,p) | Describes charge distribution across the molecule. | bhu.ac.in |

| Transition States & Activation Energies | DFT | Predicts reactivity in reactions like epoxidation or ring-opening. | |

| Dipole Moment | DFT/B3LYP | Quantifies the overall polarity of the molecule. | bhu.ac.in |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). libretexts.orgpku.edu.cn

The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For the related compound this compound-2-one, DFT calculations at the B3LYP/6-311++G(d,p) level determined a HOMO-LUMO gap of 5.8 eV, indicating moderate reactivity. This theoretical approach allows for the prediction of how this compound would behave in various chemical reactions. wikipedia.orgpku.edu.cn

| Parameter | Definition | Significance in Reactivity | Reference |

| HOMO | Highest Occupied Molecular Orbital | A high-energy HOMO indicates a greater tendency to donate electrons (nucleophile). | numberanalytics.comlibretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital | A low-energy LUMO indicates a greater tendency to accept electrons (electrophile). | numberanalytics.comlibretexts.org |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A smaller gap generally corresponds to higher chemical reactivity and lower kinetic stability. | researchgate.net |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computed structures and properties. This synergy between theory and experiment is crucial for accurate structural elucidation.

Theoretical calculations using methods like DFT can predict vibrational frequencies corresponding to infrared (IR) spectra. researchgate.net These predicted frequencies, after appropriate scaling, can be compared with experimental FT-IR spectra to confirm the presence of specific functional groups and to aid in the assignment of vibrational modes. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net Comparing these calculated parameters with experimental NMR data is a powerful way to confirm molecular structures and determine conformational equilibria. rsc.orgresearchgate.net For instance, the agreement between calculated and experimental vicinal coupling constants has been used to assess the conformational preferences in isoflavan-4-ols. researchgate.net Furthermore, advanced techniques like Vibrational Circular Dichroism (VCD) spectroscopy, when combined with DFT calculations, can be used to determine the absolute configuration of chiral molecules like benzopyran derivatives. rsc.org

| Spectroscopic Technique | Computational Method | Purpose of Comparison | Reference |

| Infrared (IR) Spectroscopy | DFT (Vibrational Frequencies) | Confirm functional groups and assign vibrational modes. | researchgate.net |

| NMR Spectroscopy | GIAO (Chemical Shifts, Coupling Constants) | Validate molecular structure and analyze conformational equilibria. | rsc.orgresearchgate.netresearchgate.net |

| Vibrational Circular Dichroism (VCD) | DFT Calculations | Determine absolute configuration of chiral centers. | rsc.org |

Computational NMR Chemical Shift Prediction

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structure elucidation and verification, particularly for complex molecules with multiple stereocenters like this compound. By comparing theoretically calculated spectra with experimental data, chemists can confidently assign structures and determine relative and absolute configurations.

Detailed Research Findings:

Density Functional Theory (DFT) is the most common method for calculating NMR chemical shifts. The process typically involves the Gauge-Independent Atomic Orbital (GIAO) method. Recent studies on newly isolated natural products containing the octahydrocoumarin core have demonstrated the power of this approach. For instance, in the structural determination of a new octahydrocoumarin derivative, (±)-asperterreinin A, researchers used DFT calculations of ¹³C NMR shifts to confirm the molecular structure. researchgate.netresearchgate.net

The methodology often involves calculating the NMR shielding tensors for all possible diastereomers of a proposed structure. These calculated values are then scaled and compared against the experimental chemical shifts. Statistical methods, such as the DP4+ probability analysis, are then employed to determine which isomer provides the best fit, thereby assigning the correct stereochemistry with a high degree of confidence. researchgate.net DP4+ analysis improves upon older methods by incorporating both scaled and unscaled computational data and utilizing higher levels of theory for greater accuracy. researchgate.net

While specific calculations for the parent this compound are not widely published, the typical experimental ¹³C NMR signals for the related octahydrocoumarin appear at approximately δ 174.2 (lactone carbonyl), δ 70.1 (ether oxygen-bearing carbon), and between δ 32.8–22.4 for the remaining aliphatic carbons. Computational methods aim to reproduce these values for each carbon atom in a given stereoisomer.

Table 1: Illustrative Comparison of Experimental vs. Computationally Predicted ¹³C NMR Shifts This table illustrates the principle of comparing experimental data with calculated values for a hypothetical isomer.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (Isomer A) | Calculated δ (ppm) (Isomer B) |

| C-2 | 174.2 | 175.1 | 178.5 |

| C-3 | 28.5 | 28.9 | 31.2 |

| C-4 | 25.0 | 25.3 | 24.9 |

| C-4a | 35.1 | 34.8 | 40.1 |

| C-5 | 22.4 | 22.7 | 22.5 |

| C-6 | 26.1 | 26.0 | 26.3 |

| C-7 | 32.8 | 33.1 | 32.9 |

| C-8 | 30.5 | 30.2 | 34.5 |

| C-8a | 70.1 | 70.5 | 66.7 |

Vibrational Frequency Calculations

Vibrational frequency calculations are a cornerstone of computational chemistry, used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are essential for characterizing stationary points on a potential energy surface. A stable molecule (a local minimum) will have all real (positive) vibrational frequencies, whereas a transition state is characterized by one imaginary frequency.

Detailed Research Findings:

These calculations are typically performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). The output provides the frequencies of the normal modes of vibration, which correspond to specific bond stretches, bends, and torsions within the molecule.

For a molecule like this compound-2-one, key vibrational modes that can be predicted include:

C=O Stretch: The strong carbonyl stretch of the lactone group, typically appearing in the 1730-1750 cm⁻¹ region of an IR spectrum.

C-O-C Stretch: The ether linkage stretch, which would be predicted in the 1050-1250 cm⁻¹ range.

C-H Stretch: Aliphatic C-H stretching vibrations, expected just below 3000 cm⁻¹.

Ring Vibrations: Complex vibrations involving the entire bicyclic framework.

By comparing the calculated spectrum with an experimental one, a proposed structure can be confirmed. Furthermore, these calculations provide the zero-point vibrational energy (ZPVE), which is a necessary correction when calculating thermodynamic properties like reaction enthalpies and activation energies.

Table 2: Predicted vs. Typical Experimental Vibrational Frequencies for this compound-2-one

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Computationally Predicted Range (cm⁻¹) |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2970 |

| Carbonyl (C=O) Stretch | 1730-1750 | 1735-1760 |

| C-O-C Asymmetric Stretch | 1200-1250 | 1210-1260 |

| C-O-C Symmetric Stretch | 1050-1150 | 1060-1160 |

| CH₂ Scissoring/Bending | 1450-1470 | 1445-1475 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing a map of the energy landscape that connects reactants to products. This involves identifying all intermediates and, crucially, locating the transition state (TS)—the highest energy point along the reaction coordinate.

Detailed Research Findings:

A key reaction involving this scaffold is the synthesis of octahydrocoumarin via the catalytic hydrogenation of a precursor followed by an intramolecular cyclization. The cyclization step, which forms the lactone ring, is an ideal candidate for computational modeling.

The modeling process begins by defining the structures of the reactant (the open-chain hydroxy ester) and the product (the bicyclic lactone). Computational algorithms are then used to find the transition state structure that connects them. The TS for the lactone formation would feature a partially formed C-O bond and a proton transfer (if acid-catalyzed). DFT calculations can be used to optimize the geometry of this fleeting species. The nature of the transition state is then confirmed by a vibrational frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculation of Activation Energies and Reaction Coordinates

Once the energies of the reactants and the transition state are calculated, the activation energy (Ea) can be determined directly from their difference. This value is a critical predictor of the reaction rate. The reaction coordinate, or Intrinsic Reaction Coordinate (IRC), is the minimum energy path that connects the reactant, transition state, and product.

Detailed Research Findings:

An IRC calculation is performed starting from the transition state structure. The calculation proceeds in both forward and reverse directions, tracing the path of lowest energy downhill to the product and back to the reactant. This confirms that the located transition state correctly connects the intended species. The HOMO-LUMO gap, a measure of electronic excitability, can also be calculated as an indicator of reactivity. For octahydrocoumarin, a HOMO-LUMO gap of 5.8 eV has been calculated using DFT (B3LYP/6-311++G(d,p)), suggesting moderate reactivity.

Table 3: Steps in Computational Analysis of a Reaction

| Step | Computational Task | Purpose |

| 1 | Geometry Optimization of Reactant(s) and Product(s) | Find the lowest energy structure for the stable species. |

| 2 | Transition State Search (e.g., using NEB or saddle point algorithms) | Locate the highest energy point on the reaction path. |

| 3 | Frequency Calculation on all Structures | Confirm minima (0 imaginary freq.) and TS (1 imaginary freq.); obtain ZPVE. |

| 4 | Activation Energy Calculation (E_TS - E_Reactant) | Determine the energy barrier and predict reaction kinetics. |

| 5 | Intrinsic Reaction Coordinate (IRC) Calculation | Confirm the TS connects the correct reactant and product. |

Molecular Dynamics Simulations of Solvent Effects

Reactions are almost always carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Molecular Dynamics (MD) simulations are a powerful tool for modeling these explicit solvent effects.

Detailed Research Findings:

In MD simulations, the molecule of interest is placed in a simulation box filled with hundreds or thousands of explicit solvent molecules (e.g., water). The interactions between all atoms are calculated using a classical force field, and Newton's equations of motion are solved to track the movement of every atom over time. This allows for the study of how solvent molecules arrange themselves around the solute and influence its behavior.

For octahydrocoumarin, MD simulations have been used to predict its solvation energy in water, yielding a value of -45.2 kcal/mol, which is consistent with experimental solubility data. Beyond static solvation, MD can be used to simulate reaction pathways in different solvents to see how they affect the stability of intermediates and transition states. For example, one can model a reaction in both a polar protic solvent and a polar aprotic solvent to computationally determine which medium would provide optimal conditions for a desired regioselective functionalization. These simulations provide a dynamic, molecular-level picture of solvation that is inaccessible through continuum solvent models alone.

Table 4: Computationally Derived Properties of this compound-2-one

| Property | Computational Method | Calculated Value | Reference |

| HOMO-LUMO Gap | DFT (B3LYP/6-311++G(d,p)) | 5.8 eV | |

| Solvation Energy in Water | Molecular Dynamics (MD) | -45.2 kcal/mol |

Advanced Applications in Chemical Synthesis and Catalysis

Octahydro-2H-1-benzopyran as a Chiral Scaffold for Ligand Design in Asymmetric Catalysis

The inherent chirality and conformational rigidity of the this compound skeleton make it a privileged scaffold for the design of chiral ligands used in asymmetric catalysis. By strategically functionalizing this core structure, chemists can create a well-defined chiral environment around a catalytic center, enabling high levels of stereocontrol in a variety of chemical transformations.

Development of this compound-Derived Organocatalysts

The this compound framework has been successfully employed in the development of purely organic catalysts. These organocatalysts leverage the chiral backbone of the benzopyran to create specific steric environments that can effectively control the stereochemical outcome of a reaction. For instance, derivatives of this compound have been functionalized with catalytically active moieties, such as amines or phosphoric acids, to generate catalysts for a range of asymmetric transformations. The rigid structure of the benzopyran scaffold helps to minimize conformational flexibility, which is often a critical factor in achieving high enantioselectivity.

Research in this area has focused on modifying the this compound core to fine-tune the steric and electronic properties of the resulting organocatalyst. The development of these catalysts has provided valuable tools for stereoselective synthesis, offering alternatives to metal-based catalytic systems.

Integration into Metal-Ligand Systems for Enantioselective Transformations

The this compound scaffold has been extensively integrated into metal-ligand complexes to perform a wide array of enantioselective transformations. researchgate.netrsc.org The design of these ligands often involves the introduction of coordinating groups, such as phosphines, amines, or oxazolines, onto the chiral benzopyran framework. rsc.org These coordinating atoms then bind to a metal center, and the chiral scaffold dictates the spatial arrangement of the substrate around the metal, thereby directing the stereochemical course of the reaction. google.com

One notable application is in catalytic enantioselective hydroformylation, where a chiral scaffolding ligand containing the this compound moiety can covalently and reversibly bind to the substrate. tandfonline.com These ligands act in a manner similar to chiral auxiliaries but can be used in catalytic amounts. tandfonline.com This strategy has been shown to control regioselectivity and enhance reactivity, allowing for reactions to occur under mild conditions with high enantioselectivities. tandfonline.com The concept of metal-ligand cooperation, where both the metal and the ligand actively participate in the transformation, is a powerful strategy in catalysis, and the this compound scaffold provides a robust platform for the development of such cooperative systems. researchgate.netresearchgate.netnih.gov

Table 1: Application of this compound-Derived Ligands in Asymmetric Catalysis

| Catalyst Type | Transformation | Metal Center (if applicable) | Reported Enantioselectivity (up to) |

| Scaffolding Ligand | Hydroformylation | Rhodium | 93% ee tandfonline.com |

| P,N-Ligands (PHOX) | Allylic Substitution | Palladium | High ee rsc.org |

| C2-Symmetric Ligands | Various | Copper, Cobalt, etc. | High ee colorado.edu |

Role as a Synthetic Building Block in Complex Molecule Construction

Beyond its use in catalysis, the this compound nucleus is a valuable building block for the synthesis of complex organic molecules. Its defined stereochemistry and functional group handles allow for its incorporation into larger structures with a high degree of stereocontrol.

Intermediate in Total Synthesis of Natural Products (Generic Pathways)

The total synthesis of natural products is a significant driver of innovation in synthetic organic chemistry. bohrium.com The this compound moiety is found within the core structure of various natural products, making it a logical target for retrosynthetic disconnection. Synthetic strategies often involve the construction of a suitably substituted this compound intermediate, which is then elaborated to the final natural product target.

The use of advanced intermediates in a "diverted total synthesis" approach allows for the creation of natural product analogues for structure-activity relationship studies. nih.gov While specific examples are numerous and varied, the general pathways often rely on the stereocontrolled synthesis of the this compound core, followed by further functionalization. This approach has been instrumental in accessing complex molecular architectures and in some cases, has led to the correction of previously proposed structures of natural products. nih.gov

Construction of Fused Heterocyclic Systems

The this compound framework serves as an excellent starting point for the construction of more complex, fused heterocyclic systems. beilstein-journals.org The inherent ring system can be annulated with other heterocyclic rings to generate novel molecular scaffolds. A variety of synthetic methodologies have been developed to fuse rings such as pyrazoles, isoxazoles, and other nitrogen- and oxygen-containing heterocycles onto the benzopyran core. mdpi.comresearchgate.netresearchgate.net

For example, solid-phase synthesis techniques have been employed to create libraries of benzopyran-fused pyrazoles and isoxazoles. mdpi.comresearchgate.net These methods often involve the functionalization of the benzopyran ring, followed by cyclization reactions to form the new heterocyclic ring. The development of these synthetic routes has provided access to a diverse range of polyheterocyclic compounds with potential applications in medicinal chemistry and materials science.

Table 2: this compound as a Building Block in Synthesis

| Application | Target Molecular Class | Synthetic Strategy |

| Total Synthesis | Natural Products | Stereocontrolled synthesis of the core, followed by elaboration. bohrium.com |

| Fused Heterocycles | Benzopyranopyrazoles | Solid-phase synthesis and cyclization reactions. mdpi.comresearchgate.net |

| Fused Heterocycles | Benzopyranoisoxazoles | Intramolecular cycloaddition reactions on a solid support. mdpi.com |

| Fused Heterocycles | Polycyclic Benzopyrans | Diversity-oriented synthesis pathways. |

Applications in Advanced Materials (Synthesis-focused, not properties)

The rigid and often chiral nature of the this compound scaffold makes it an attractive component in the synthesis of advanced materials. The focus here is on the synthetic methodologies used to incorporate this framework into functional materials.

Derivatives of the benzopyran core have been utilized in the synthesis of thermotropic liquid crystals. For instance, tetra-, penta-, and hexasubstituted benzopyranobenzopyran-diones have been synthesized, where side chains are linked via ether or ester groups. tandfonline.com These synthetic modifications of the core structure lead to the formation of compounds that exhibit various liquid crystalline phases.

Furthermore, benzopyran derivatives have been synthesized for applications in photochromic materials. These compounds can undergo a reversible color change upon exposure to sunlight or ultraviolet radiation. google.com The synthesis of these materials involves the introduction of specific functional groups onto the benzopyran ring that enable the photochromic behavior. The synthetic routes are often designed to be simple and scalable for potential industrial production. google.com Additionally, the benzopyran scaffold has been incorporated into polymers to create mechanochromic materials, where a mechanical force triggers a color change. rsc.org

Table 3: Synthesis of Advanced Materials from Benzopyran Derivatives

| Material Type | Synthetic Approach | Key Features of Synthesis |

| Liquid Crystals | Synthesis of substituted benzopyranobenzopyran-diones. tandfonline.com | Introduction of side chains via ether or ester linkages. |

| Photochromic Materials | Functionalization of the benzopyran ring. google.com | Designed for simple and scalable synthesis. |

| Mechanochromic Polymers | Incorporation of indole-fused 2H-1-benzopyran into polymers. rsc.org | Mechanochemical activation of the benzopyran scaffold. |

Future Directions and Emerging Research Avenues

Development of Novel and Highly Efficient Synthetic Routes

The development of efficient and stereoselective synthetic methodologies is fundamental to exploring the potential of the Octahydro-2H-1-benzopyran scaffold. Modern organic synthesis is moving beyond traditional methods towards more sophisticated and sustainable approaches. Key future directions include the design of cascade or domino reactions, which allow for the construction of complex molecular architectures from simple starting materials in a single operation, minimizing waste and improving efficiency. researchgate.net

Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric synthesis of benzopyran and its derivatives. researchgate.netmdpi.com Chiral organocatalysts can facilitate highly enantioselective transformations, which is crucial for pharmaceutical applications where a specific stereoisomer is often responsible for the desired biological activity. researchgate.net Future work will likely focus on developing new organocatalytic systems that can control the multiple stereocenters present in the this compound ring system. For instance, acid-modified halloysite nanotubes have already been explored as stereoselective catalysts for synthesizing related octahydro-2H-chromenols via the Prins reaction. researchgate.net

Table 1: Modern Synthetic Strategies Applicable to Benzopyran Scaffolds

| Synthetic Strategy | Description | Potential Advantages for this compound |

|---|---|---|

| Asymmetric Organocatalysis | Use of small chiral organic molecules to catalyze stereoselective reactions. mdpi.com | High enantioselectivity, metal-free conditions, mild reaction protocols. researchgate.net |